1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)-
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Overview
Description
1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)- is an organic compound with the molecular formula C9H13NO It is a ketone derivative with a pyrrole ring attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)- can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction occurs under mild conditions and yields N-substituted pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available precursors and efficient catalytic systems. For example, the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran can produce N-alkoxycarbonyl pyrroles in good yield . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyrrole ring can undergo substitution reactions with electrophiles, such as alkyl halides and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydroxylamine or hydrazine in the presence of an acid catalyst.
Reduction: Metal hydrides like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of a base.
Major Products Formed
Oxidation: Oximes and hydrazones.
Reduction: Alcohols.
Substitution: N-alkylpyrroles and N-sulfonylpyrroles.
Scientific Research Applications
1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)- involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. These interactions can modulate enzymatic activities and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-2-yl)-: Similar structure but with the pyrrole ring attached at a different position.
1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)-: Contains a phenoxyphenyl group instead of a pyrrole ring.
2-Propanone, 1,1-dimethoxy-: A dimethoxy derivative of propanone.
Uniqueness
1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
91539-35-4 |
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Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2,2-dimethyl-1-(1H-pyrrol-3-yl)propan-1-one |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)8(11)7-4-5-10-6-7/h4-6,10H,1-3H3 |
InChI Key |
VMKKNBUECBHYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CNC=C1 |
Origin of Product |
United States |
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